molecular formula C14H15N3O2 B3796020 N-methyl-N-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

N-methyl-N-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Cat. No.: B3796020
M. Wt: 257.29 g/mol
InChI Key: CBQNGNMNKWHPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-N-(4-methylbenzyl)amine” is an organic compound with the molecular formula C9H13N . It’s a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(4-methylbenzyl)amine” can be represented by the SMILES string CNCc1ccc(C)cc1 . This indicates that the molecule consists of a benzene ring (c1ccc©cc1) with a methyl group © and a N-Methylaminomethyl group (CNC) attached to it .


Physical and Chemical Properties Analysis

“N-Methyl-N-(4-methylbenzyl)amine” has a molecular weight of 135.21 . It has a melting point of 70°C and a boiling point of 70 ºC at 1 MMHG . The density of this compound is predicted to be 0.917±0.06 g/cm3 .

Safety and Hazards

“N-Methyl-N-(4-methylbenzyl)amine” is classified as a dangerous substance. It has the signal word “Danger” and is associated with hazard statements H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

N-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-3-5-11(6-4-10)9-17(2)14(19)12-7-8-13(18)16-15-12/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQNGNMNKWHPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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N-methyl-N-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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N-methyl-N-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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